molecular formula C16H19N3O4S3 B2679572 N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-20-9

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2679572
CAS No.: 900001-20-9
M. Wt: 413.53
InChI Key: KACNCXXORAXMFF-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. It integrates two privileged heterocyclic scaffolds—thiophene and piperidine—which are frequently encountered in the development of bioactive molecules . The molecular structure features a thiophene-2-ylsulfonyl group, a motif known to confer specific electronic properties and potential for target interaction, as seen in other sulfonamide-containing research compounds . Simultaneously, the piperidine-4-carboxamide core is a prevalent structure in medicinal chemistry, often contributing to a molecule's physicochemical profile and metabolic stability . The presence of a dual carboxamide functionality suggests this compound could be a valuable intermediate or a key scaffold for probing biological mechanisms. Researchers can utilize this compound in various applications, including but not limited to, the synthesis of novel heterocyclic libraries, structure-activity relationship (SAR) studies, and as a building block in the discovery of new enzyme inhibitors . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-17-15(21)12-6-10-25-16(12)18-14(20)11-4-7-19(8-5-11)26(22,23)13-3-2-9-24-13/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACNCXXORAXMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 336.43 g/mol
  • Structural Features : The compound features a piperidine core, thiophene rings, and a sulfonamide group, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine moiety allows for hydrogen bonding with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Antitumor Activity

Research has indicated that derivatives of thiophene-based compounds exhibit significant antitumor properties. For instance, studies evaluating similar compounds have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
13gA5490.20 ± 0.05
13gMCF-71.25 ± 0.11
13gHeLa1.03 ± 0.24

These compounds were identified as dual inhibitors of the PI3Kα/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds featuring thiophene and piperidine rings have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those with piperidine frameworks, and assessed their biological activities against multiple cancer cell lines. The results indicated that modifications in the thiophene substituents significantly affected their antitumor potency .
  • Inhibitory Effects on Enzymes : Investigations into the enzyme inhibition profiles of related compounds revealed that they could effectively inhibit key enzymes involved in tumor growth and survival pathways, such as PI3K and mTOR .
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through SAR studies, which highlighted that specific functional groups enhance the binding affinity to target proteins while improving pharmacological profiles.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Impact: Halogenated phenylsulfonyl groups (e.g., 2,4-dichloro in 4–20) are associated with lower yields (16–48%) compared to non-halogenated analogs (e.g., 63% for 4–25 with 3,5-dimethylphenyl) . The target compound’s thiophene-sulfonyl group may offer improved synthetic accessibility and reduced steric hindrance.
  • In contrast, the target compound’s thiophene-carbamoyl group provides a smaller, more flexible structure, which may influence pharmacokinetics .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Methods described in could model the electron density of the sulfonyl and carbamoyl groups to predict interaction strengths with biological targets .

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